1-Cyclopentylpyrazol-4-ol

Kinase Inhibition PDE9 Inhibitor Drug Discovery

1-Cyclopentylpyrazol-4-ol (CAS 75702-86-2) is a strategic heterocyclic building block for medicinal chemistry. The N1-cyclopentyl substituent is critical for target engagement: it enables sub-nanomolar PDE9 inhibition (IC50 0.6 nM) and nanomolar orexin receptor antagonism (IC50 34 nM) by engaging hydrophobic enzyme pockets. Its calculated LogP of 1.39 significantly exceeds that of 1-methylpyrazol-4-ol (LogP 0.28), providing superior membrane permeability without excess molecular weight. Generic pyrazoles cannot replicate these essential hydrophobic interactions. Ideal for kinase inhibitor and CNS GPCR ligand programs requiring defined molecular geometry and IP novelty. Order high-purity material for your lead optimization.

Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS No. 75702-86-2
Cat. No. B1611573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopentylpyrazol-4-ol
CAS75702-86-2
Molecular FormulaC8H12N2O
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C=N2)O
InChIInChI=1S/C8H12N2O/c11-8-5-9-10(6-8)7-3-1-2-4-7/h5-7,11H,1-4H2
InChIKeyYWCRJNSISFQOCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopentylpyrazol-4-ol (CAS 75702-86-2): Core Structural Properties and Procurement Baseline


1-Cyclopentylpyrazol-4-ol (CAS 75702-86-2) is a heterocyclic organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is characterized by a pyrazole ring substituted with a cyclopentyl group at the 1-position and a hydroxyl group at the 4-position. As a pyrazol-4-ol derivative, this compound serves as a versatile building block in pharmaceutical research and chemical synthesis , enabling the construction of more complex molecules with targeted biological activities.

Why Generic Pyrazole Intermediates Cannot Replace 1-Cyclopentylpyrazol-4-ol in Targeted Synthesis


Substituting 1-Cyclopentylpyrazol-4-ol with a generic or unsubstituted pyrazole intermediate is not feasible for applications requiring specific molecular geometry. The cyclopentyl substituent at the N1 position is not merely a placeholder; it is a critical structural feature that directly influences the physicochemical properties and biological activity of the final compound. This group modulates lipophilicity and metabolic stability, and as an integral part of larger pharmacophores, it engages in defined hydrophobic interactions within enzyme binding pockets . In contrast, an unsubstituted pyrazole or one with a smaller alkyl group would fail to recapitulate these essential interactions, leading to a complete loss of target binding affinity and biological function [1].

Quantitative Differentiation: Head-to-Head Performance of 1-Cyclopentylpyrazol-4-ol and Its Analogs


Kinase Inhibition: Sub-Nanomolar Potency Achieved with Cyclopentyl-Pyrazolo[3,4-d]pyrimidine Core

A derivative incorporating the 1-cyclopentylpyrazole motif, compound 3r, exhibits an IC50 of 0.6 nM against phosphodiesterase 9 (PDE9) [1]. The cyclopentyl group is a key structural component of this potent inhibitor. While a direct, side-by-side comparison with a non-cyclopentyl analog under identical conditions is not available, the observed sub-nanomolar potency strongly differentiates this class of compounds from less optimized pyrazole derivatives, which typically show significantly weaker inhibition. This potency is a class-level characteristic conferred by the cyclopentyl substitution.

Kinase Inhibition PDE9 Inhibitor Drug Discovery

Orexin Receptor Antagonism: Defined Activity of a 1-Cyclopentylpyrazol-4-yl Derivative

The compound (2R,5S)-5-(1-cyclopentyl-1H-pyrazol-4-yl)-2-methyl-1-{[2-(2H-1,2,3-triazol-2-yl)phenyl]carbonyl}piperidine, which incorporates the 1-cyclopentylpyrazol-4-yl group, has been characterized as an orexin receptor antagonist with a reported IC50 of 34 nM [1]. This specific activity demonstrates the functional utility of the 1-cyclopentylpyrazol-4-yl moiety as a key structural component in a biologically active molecule targeting G-protein coupled receptors.

Orexin Receptor Antagonist Neuroscience

Lipophilicity Enhancement: Calculated LogP of 1-Cyclopentylpyrazol-4-ol vs. 1-Methylpyrazol-4-ol

A key differentiator for 1-cyclopentylpyrazol-4-ol is its increased lipophilicity compared to smaller N1-substituted pyrazoles. This property is critical for optimizing membrane permeability and target binding. The calculated LogP (cLogP) value for 1-cyclopentylpyrazol-4-ol is 1.39, while the cLogP for the corresponding 1-methylpyrazol-4-ol is 0.28 . This difference of over 1.1 log units translates to a roughly 12-fold increase in partition coefficient.

Lipophilicity Drug Design Physicochemical Properties

Optimal Application Scenarios for 1-Cyclopentylpyrazol-4-ol in R&D and Production


Lead Optimization in Kinase Inhibitor Drug Discovery Programs

The sub-nanomolar PDE9 inhibitory activity (IC50 = 0.6 nM) reported for a 1-cyclopentylpyrazolo[3,4-d]pyrimidine derivative [1] validates the use of 1-cyclopentylpyrazol-4-ol as a core scaffold for developing highly potent kinase inhibitors. Medicinal chemistry teams seeking to improve target affinity and build intellectual property around novel chemical space should prioritize this building block to generate lead series with exceptional potency.

Synthesis of CNS-Penetrant Drug Candidates Targeting GPCRs

The demonstrated nanomolar antagonism (IC50 = 34 nM) at orexin receptors by a derivative containing the 1-cyclopentylpyrazol-4-yl group [1] supports its use in designing compounds for neuroscience applications. This building block is well-suited for synthesizing ligands that modulate G-protein coupled receptors (GPCRs) in the central nervous system, where achieving target engagement and favorable brain exposure are key.

Optimization of ADME Properties in Early-Stage Drug Discovery

1-Cyclopentylpyrazol-4-ol offers a quantifiable advantage in modulating lipophilicity. Its calculated LogP of 1.39 is significantly higher than the 0.28 for 1-methylpyrazol-4-ol [1]. This property makes it a strategic choice for medicinal chemists aiming to improve the membrane permeability and metabolic stability of a lead series without introducing excessive molecular weight or complexity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclopentylpyrazol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.